Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
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Overview
Description
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-, involves various methods. One common approach is the cyclization of appropriate hydrazones with pyridine derivatives. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine . Another method involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of these compounds often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with distinct structural features.
1H-Pyrazolo[4,3-b]pyridine: Differing in the position of the nitrogen atoms within the ring structure.
Uniqueness
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1638593-63-1 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(1-methylpyrazolo[3,4-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)8-7-4-3-5-10-9(7)12(2)11-8/h3-5H,1-2H3 |
InChI Key |
MELGVQORMNLSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2=C1C=CC=N2)C |
Origin of Product |
United States |
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